Methyl 2-cbz-aminopent-4-ynoate

Description

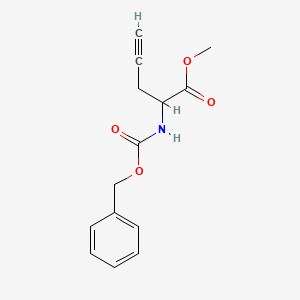

Methyl 2-Cbz-aminopent-4-ynoate is a synthetic organic compound featuring a carbobenzyloxy (Cbz) protecting group attached to an amine moiety, a terminal alkyne group, and a methyl ester functionality. This structure renders it valuable in peptide synthesis and click chemistry applications, where the Cbz group protects amines during multi-step reactions, and the alkyne enables cycloaddition processes.

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)pent-4-ynoate |

InChI |

InChI=1S/C14H15NO4/c1-3-7-12(13(16)18-2)15-14(17)19-10-11-8-5-4-6-9-11/h1,4-6,8-9,12H,7,10H2,2H3,(H,15,17) |

InChI Key |

KOGSRKDFVOEOCS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC#C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino compound.

Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Alkyne Formation: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.

Industrial Production Methods

Industrial production of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, NaIO4

Reduction: Pd/C, Lindlar’s catalyst, NaBH4

Substitution: Pd/C, H2

Major Products Formed

Oxidation: Diketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Deprotected amino acids

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a prodrug and in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and form covalent bonds with target proteins. The presence of the alkyne group allows for click chemistry reactions, facilitating the study of biological processes and drug development.

Comparison with Similar Compounds

Functional Group Analysis

Methyl 2-Cbz-aminopent-4-ynoate is compared to three classes of compounds:

Methyl Esters with Amide/Protected Amine Groups: Methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate (53c): Synthesized via coupling of methyl 2-amino-2-phenylpent-4-ynoate with 2-nitrobenzoyl chloride, yielding a nitro-substituted amide. Unlike the Cbz group, the nitrobenzamido moiety introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Methyl 2-(N-methyl-2-nitrobenzamido)-2-phenylpent-4-ynoate (54f): N-methylation of 53c reduces steric hindrance and hydrogen-bonding capacity, enhancing solubility in non-polar solvents compared to the Cbz analogue .

Natural Methyl Esters (e.g., Resin-Derived Esters): Sandaracopimaric acid methyl ester and Z-communic acid methyl ester: These diterpene esters, isolated from Austrocedrus chilensis resin, exhibit higher molecular weights (>300 g/mol) and lower volatility than this compound (~250 g/mol). Their rigid bicyclic structures contrast with the linear alkyne chain of the target compound .

Simple Methyl Esters (e.g., Methyl Salicylate): Methyl salicylate, a volatile organic compound (VOC), has a boiling point of 222°C and logP ~2.26, indicating moderate hydrophobicity. In contrast, this compound’s Cbz and alkyne groups likely increase its logP (predicted >3) and reduce volatility, making it less suitable for atmospheric applications but more stable in solid-phase synthesis .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.